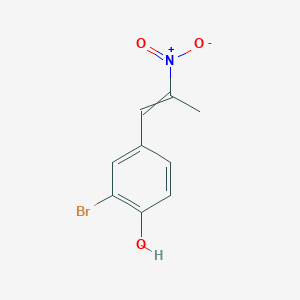![molecular formula C12H26N2O B14605523 2-[(E)-tert-Butyldiazenyl]octan-2-ol CAS No. 57910-44-8](/img/structure/B14605523.png)
2-[(E)-tert-Butyldiazenyl]octan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-tert-Butyldiazenyl]octan-2-ol is an organic compound with the molecular formula C12H26N2O It is a secondary alcohol with a diazenyl group attached to the octan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]octan-2-ol typically involves the reaction of octan-2-ol with tert-butyl diazene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the diazenyl group. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-tert-Butyldiazenyl]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-[(E)-tert-Butyldiazenyl]octan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]octan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octanol: A secondary alcohol with a similar backbone but lacking the diazenyl group.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the octan-2-ol structure.
Diazenyl derivatives: Compounds with similar diazenyl groups but different alkyl backbones.
Uniqueness
2-[(E)-tert-Butyldiazenyl]octan-2-ol is unique due to the presence of both the diazenyl group and the octan-2-ol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
57910-44-8 |
|---|---|
Molekularformel |
C12H26N2O |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
2-(tert-butyldiazenyl)octan-2-ol |
InChI |
InChI=1S/C12H26N2O/c1-6-7-8-9-10-12(5,15)14-13-11(2,3)4/h15H,6-10H2,1-5H3 |
InChI-Schlüssel |
BOYWMFNLQJRHCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(N=NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


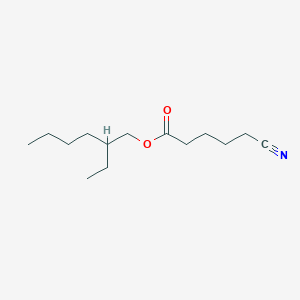
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)

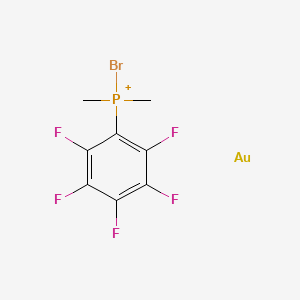
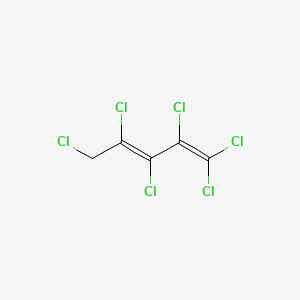
![2-[(2,6-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14605474.png)

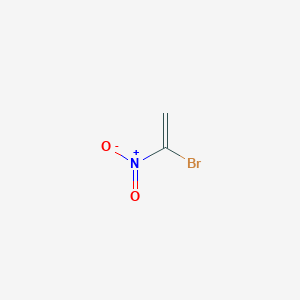
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)
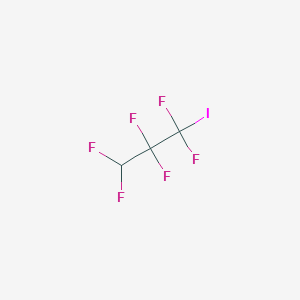

![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
